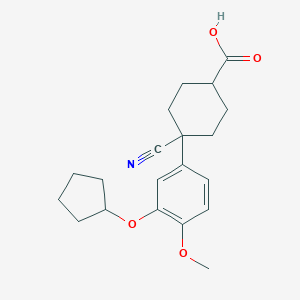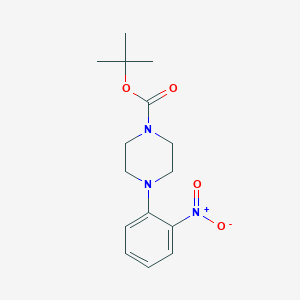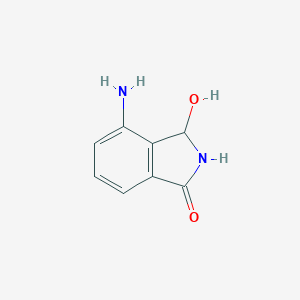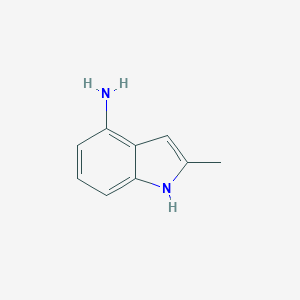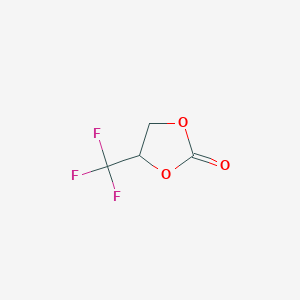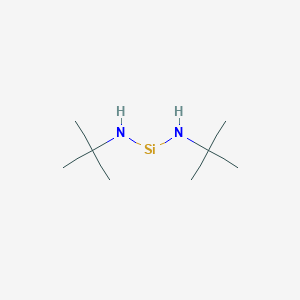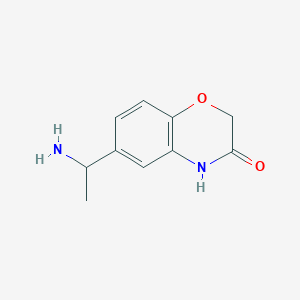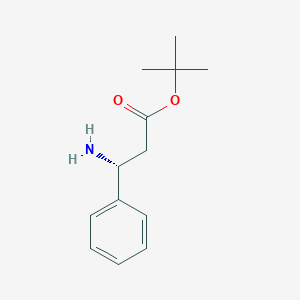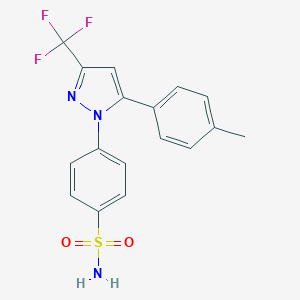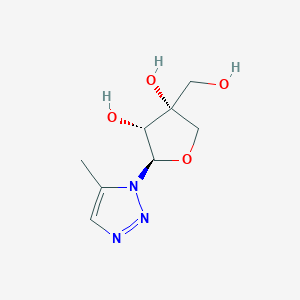![molecular formula C7H8O4 B062306 (1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 161111-13-3](/img/structure/B62306.png)
(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid, also known as (–)-Methyl mandelate or (–)-Mandelic acid, is a chiral aromatic alpha hydroxy acid. It is a white crystalline powder that is soluble in water and alcohol. The compound is widely used in various research applications due to its unique properties.
Mechanism of Action
The mechanism of action of (–)-Mandelic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property has led to its use in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
(–)-Mandelic acid has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, making it useful in the treatment of various skin infections. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Advantages and Limitations for Lab Experiments
The advantages of using (–)-Mandelic acid in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also readily available and relatively inexpensive. However, the limitations include its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
For the use of (–)-Mandelic acid in scientific research include its use in the development of new drugs for the treatment of various skin disorders. It may also be useful in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic uses.
Conclusion:
In conclusion, (1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid, or (–)-Mandelic acid, is a chiral compound that has been extensively used in scientific research. Its unique properties make it useful in various applications, including the synthesis of chiral compounds and the treatment of various skin disorders. Further research is needed to fully understand its potential therapeutic uses.
Synthesis Methods
The synthesis of (–)-Mandelic acid can be achieved through various methods. One of the most common methods is the resolution of racemic mandelic acid using chiral resolving agents such as tartaric acid or camphorsulfonic acid. Another method involves the oxidation of benzaldehyde using potassium permanganate in the presence of sodium carbonate. The resulting product is then treated with hydrochloric acid to yield (–)-Mandelic acid.
Scientific Research Applications
(–)-Mandelic acid has been extensively used in scientific research due to its unique properties. It has been used in the synthesis of various chiral compounds, such as chiral amino acids and chiral alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
161111-13-3 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5(9)7-3-4(7)1-2-11-6(7)10/h4H,1-3H2,(H,8,9)/t4-,7+/m0/s1 |
InChI Key |
AJXGXCPFXYERBU-MHTLYPKNSA-N |
Isomeric SMILES |
C1COC(=O)[C@]2([C@@H]1C2)C(=O)O |
SMILES |
C1COC(=O)C2(C1C2)C(=O)O |
Canonical SMILES |
C1COC(=O)C2(C1C2)C(=O)O |
synonyms |
3-Oxabicyclo[4.1.0]heptane-1-carboxylicacid,2-oxo-,(1R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



